

Isodiazinon chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isodiazinon

Cat. No.: B1194333

[Get Quote](#)

Isodiazinon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, a structural isomer of the widely known organophosphate insecticide diazinon, is a compound of increasing interest in environmental science and toxicology. Formed through a thiono-thiolo rearrangement of its parent compound, often initiated by ultraviolet (UV) radiation, **isodiazinon** exhibits distinct chemical and toxicological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of **isodiazinon**. Detailed experimental protocols for its formation and analysis using modern chromatographic and spectroscopic techniques are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of organophosphorus compounds and their environmental transformation products.

Chemical Structure and Identification

Isodiazinon, systematically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is characterized by the migration of the sulfur atom from a thiono (P=S) to a thiolo (P-S) position within the phosphate group of diazinon. This isomerization significantly alters the electronic and steric properties of the molecule.

Chemical Identifiers:

- CAS Number: 82463-42-1[1]
- Molecular Formula: C₁₂H₂₁N₂O₃PS
- Molecular Weight: 304.35 g/mol [2]
- IUPAC Name: S-[[4-(diethoxyphosphinothioyl)oxy]-2-isopropyl-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate
- Canonical SMILES: CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C
- InChI Key: ICWWVIBLRJDIGR-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for many of the physicochemical properties of **isodiazinon** are not readily available in public literature. The following table summarizes the known information and provides data for the parent compound, diazinon, for comparative purposes.

Property	Isodiazinon	Diazinon
Physical State	Not explicitly stated; likely a liquid or solid at room temperature.	Colorless to dark brown oily liquid.[3]
Melting Point	Data not available	>120 °C (decomposes)[3]
Boiling Point	Data not available	306 °C[3]
Density	Data not available	1.117 g/cm ³ [3]
Vapor Pressure	Data not available	1.2 x 10 ⁻² Pa (at 25 °C)[3]
Water Solubility	Transformation products of diazinon, including isodiazinon, are noted to be more polar than the parent compound, which may increase their water solubility.	Slightly soluble (0.004 g/100 mL)[3]
logP (Octanol-Water Partition Coefficient)	Data not available	3.3
pKa	Data not available	2.6

Synthesis and Formation

Isodiazinon is primarily formed through the photochemical rearrangement of diazinon. This thiono-thiolo isomerization can be induced by UV irradiation.[2]

Logical Workflow for Isodiazinon Formation



[Click to download full resolution via product page](#)

Caption: General workflow for the photochemical formation of **isodiazinon** from diazinon.

Experimental Protocol: Photochemical Conversion of Diazinon to Isodiazinon

This protocol is a generalized procedure based on common methods for inducing thiono-thiolo rearrangement of organophosphorus pesticides.

Objective: To synthesize **isodiazinon** from diazinon via UV irradiation.

Materials:

- Diazinon standard
- Solvent (e.g., methanol, acetonitrile, or water to simulate environmental conditions)
- UV photoreactor equipped with a mercury or xenon lamp
- Quartz reaction vessel
- Stirring plate and stir bar
- Volumetric flasks and pipettes
- Analytical instruments (HPLC-UV, GC-MS)

Procedure:

- Preparation of Diazinon Solution: Prepare a standard solution of diazinon in the chosen solvent at a known concentration (e.g., 10-50 mg/L).
- Photoreaction:
 - Transfer the diazinon solution to the quartz reaction vessel and place it in the UV photoreactor.
 - Irradiate the solution with the UV lamp for a defined period. The duration of irradiation will depend on the lamp intensity and the desired conversion rate. It is recommended to take aliquots at different time intervals to monitor the reaction progress.

- Maintain constant stirring throughout the irradiation process to ensure homogenous exposure.
- Control the temperature of the reaction vessel, if possible, as heat can also influence the rearrangement.
- Sample Analysis:
 - At each time point, withdraw an aliquot of the reaction mixture.
 - Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the decrease in diazinon concentration and the formation of **isodiazinon**. A reverse-phase HPLC method is commonly employed for such analyses.^[2]

Analytical Characterization

The identification and quantification of **isodiazinon** are typically achieved using chromatographic and spectroscopic techniques.

Chromatographic Methods

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **isodiazinon**.

Experimental Protocol: GC-MS Analysis of **Isodiazinon**

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for organophosphate pesticide analysis.
- Injector: Splitless injection is often preferred for trace analysis.
 - Injector Temperature: ~250 °C

- Oven Temperature Program:
 - Initial temperature: 70-80 °C, hold for 1-2 minutes.
 - Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - Mass Range: m/z 50-400.
 - Characteristic ions for **isodiazinon** would need to be determined from its mass spectrum, but would likely include fragments related to the pyrimidinyl moiety and the diethyl phosphorothioate group.

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis of **Isodiazinon**

- Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[2]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A common starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

- Flow Rate: 0.8-1.2 mL/min.
- Detection Wavelength: The optimal wavelength for detection would need to be determined by acquiring a UV-Vis spectrum of **isodiazinon**. Based on the pyrimidine chromophore, a wavelength in the range of 220-280 nm would be a reasonable starting point for method development.
- Injection Volume: 10-20 μ L.

Spectroscopic Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for unambiguous structure elucidation. While specific experimental spectra for **isodiazinon** are not readily available in public databases, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR: The spectrum would be expected to show signals for the ethyl groups (triplet and quartet), the isopropyl group (doublet and septet), the methyl group on the pyrimidine ring (singlet), and a proton on the pyrimidine ring (singlet).
- ^{13}C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
- ^{31}P NMR: A single signal would be expected in the phosphorothioate region.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the **isodiazinon** molecule.

Expected Characteristic Absorptions:

- P=O stretch: A strong absorption band is expected in the region of 1250-1300 cm^{-1} .
- P-O-C stretch: Strong absorptions in the 1000-1100 cm^{-1} region.
- P-S-C stretch: Absorptions in the 600-800 cm^{-1} region.

- C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm^{-1} region.
- C-H stretches (aliphatic): Bands just below 3000 cm^{-1} .

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the formation of **isodiazinon** from diazinon. The pyrimidine ring system is the primary chromophore in the molecule. The absorption maximum (λ_{max}) would need to be determined experimentally, but it is expected to be in the UV region, likely between 220 and 280 nm.

Toxicological Properties

Isodiazinon is known to be an inhibitor of the enzyme acetylcholinesterase, a common mechanism of action for organophosphate pesticides.

Acute Toxicity:

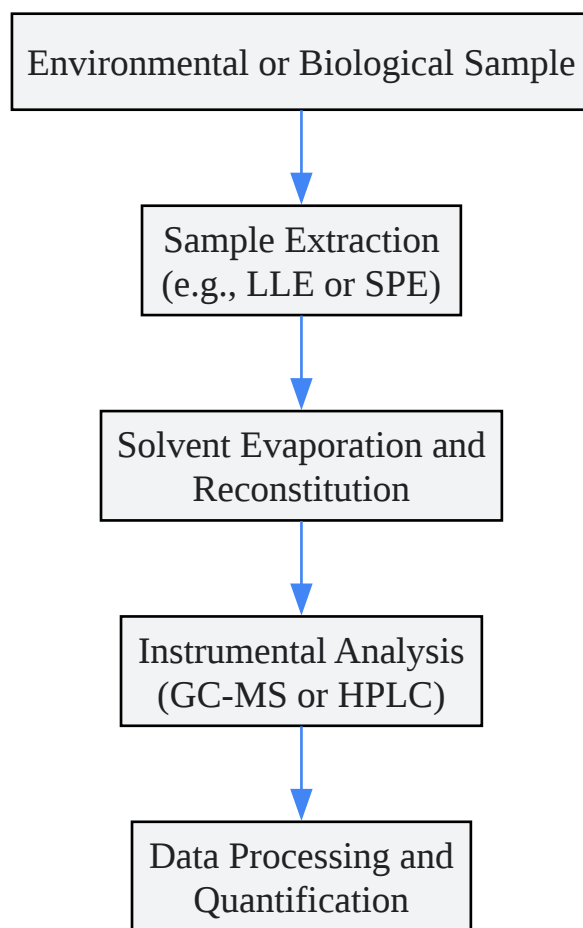
- Oral LD_{50} (rat): 65 mg/kg body weight. It is noteworthy that "aged" technical diazinon, which contains increased concentrations of **isodiazinon** and other degradation products, has been shown to be significantly more toxic than freshly prepared diazinon.

Signaling and Experimental Workflows

Thiono-Thiolo Rearrangement of Diazinon

Caption: Photochemically induced thiono-thiolo rearrangement of diazinon to **isodiazinon**.

General Experimental Workflow for Isodiazinon Analysis



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **isodiazinon** in complex matrices.

Conclusion

Isodiazinon represents an important transformation product of diazinon with distinct chemical and toxicological characteristics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and analysis. The detailed experimental protocols and diagrams are intended to facilitate further research into this compound's environmental fate and toxicological significance. As analytical capabilities continue to improve, a more complete understanding of the prevalence and impact of **isodiazinon** and other pesticide transformation products will be essential for accurate environmental risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isodiazinon | 82463-42-1 [chemicalbook.com]
- 2. Isodiazinon | 82463-42-1 | Benchchem [benchchem.com]
- 3. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]
- To cite this document: BenchChem. [Isodiazinon chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194333#isodiazinon-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1194333#isodiazinon-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

